

# A Comparative Analysis of the SUSTAIN and STEP Clinical Trial Programs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Semaglutide |           |
| Cat. No.:            | B3030467    | Get Quote |

A deep dive into the clinical development of **semaglutide** for type 2 diabetes and obesity, this guide offers a comprehensive comparison of the pivotal SUSTAIN and STEP trial programs. It provides researchers, scientists, and drug development professionals with a detailed overview of the trial designs, key outcomes, and the underlying mechanism of action of **semaglutide**.

The SUSTAIN (**Semaglutide** Unabated Sustainability in Treatment of Type 2 Diabetes) and STEP (**Semaglutide** Treatment Effect in People with Obesity) clinical trial programs, both sponsored by Novo Nordisk, have been instrumental in establishing the therapeutic efficacy of the glucagon-like peptide-1 (GLP-1) receptor agonist, **semaglutide**. While the SUSTAIN program focused on the glycemic control and cardiovascular benefits of **semaglutide** in patients with type 2 diabetes, the STEP program investigated its potential as a weight management therapy in individuals with obesity or overweight.

### **Quantitative Data Summary**

The following tables provide a structured overview of the key quantitative outcomes from selected trials within the SUSTAIN and STEP programs.

**SUSTAIN Trial Program: Key Efficacy Endpoints** 



| Trial               | Comparator                        | Baseline<br>HbA1c (%) | Mean HbA1c<br>Reduction with<br>Semaglutide<br>(%) | Mean Body Weight Reduction with Semaglutide (kg) |
|---------------------|-----------------------------------|-----------------------|----------------------------------------------------|--------------------------------------------------|
| SUSTAIN 1[1]        | Placebo                           | ~8.1                  | 1.5 (0.5 mg), 1.6<br>(1.0 mg)                      | 3.7 (0.5 mg), 4.5<br>(1.0 mg)                    |
| SUSTAIN 2[2]        | Sitagliptin                       | ~8.1                  | 1.3 (0.5 mg), 1.6<br>(1.0 mg)                      | 4.3 (0.5 mg), 6.1<br>(1.0 mg)                    |
| SUSTAIN 3[3]        | Exenatide ER                      | ~8.4                  | 1.5 (1.0 mg)                                       | 5.6 (1.0 mg)                                     |
| SUSTAIN 4[2]        | Insulin Glargine                  | ~8.2                  | 1.2 (0.5 mg), 1.6<br>(1.0 mg)                      | 3.5 (0.5 mg), 5.2<br>(1.0 mg)                    |
| SUSTAIN 5[2]        | Placebo (add-on to basal insulin) | ~8.4                  | 1.4 (0.5 mg), 1.8<br>(1.0 mg)                      | 3.7 (0.5 mg), 6.4<br>(1.0 mg)                    |
| SUSTAIN 6[4]        | Placebo                           | ~8.7                  | 0.7 (0.5 mg), 1.0<br>(1.0 mg)                      | 3.6 (0.5 mg), 4.9<br>(1.0 mg)                    |
| SUSTAIN 7[2]        | Dulaglutide                       | ~8.2                  | 1.5 (0.5 mg), 1.8<br>(1.0 mg)                      | 4.6 (0.5 mg), 6.5<br>(1.0 mg)                    |
| SUSTAIN 8[2]        | Canagliflozin                     | ~8.3                  | 1.5 (1.0 mg)                                       | 5.3 (1.0 mg)                                     |
| SUSTAIN 9[5]        | Placebo (add-on<br>to SGLT-2i)    | ~8.0                  | 1.5 (1.0 mg)                                       | 4.7 (1.0 mg)                                     |
| SUSTAIN 10[2]       | Liraglutide                       | ~8.2                  | 1.7 (1.0 mg)                                       | 5.8 (1.0 mg)                                     |
| SUSTAIN<br>FORTE[6] | Semaglutide 1.0<br>mg             | ~8.9                  | 2.2 (2.0 mg) vs<br>1.9 (1.0 mg)                    | 6.9 (2.0 mg) vs<br>6.0 (1.0 mg)                  |

## **STEP Trial Program: Key Efficacy Endpoints**



| Trial     | Patient Population                                          | Baseline Body<br>Weight (kg) | Mean Body Weight<br>Reduction with<br>Semaglutide 2.4<br>mg (%) |
|-----------|-------------------------------------------------------------|------------------------------|-----------------------------------------------------------------|
| STEP 1[7] | Overweight/Obese<br>Adults                                  | ~105.3                       | 14.9                                                            |
| STEP 2[7] | Overweight/Obese<br>Adults with Type 2<br>Diabetes          | ~99.8                        | 9.6                                                             |
| STEP 3[7] | Overweight/Obese Adults (with intensive behavioral therapy) | ~105.8                       | 16.0                                                            |
| STEP 4[7] | Overweight/Obese<br>Adults (withdrawal<br>trial)            | ~107.2                       | 7.9 (continued) vs5.0 (discontinued)                            |
| STEP 5[7] | Overweight/Obese<br>Adults (104 weeks)                      | ~106.0                       | 15.2                                                            |
| STEP 6[7] | Overweight/Obese<br>Adults (East Asian)                     | ~87.5                        | 13.2                                                            |

# **Experimental Protocols Key Methodologies**

The SUSTAIN and STEP trials were designed as randomized, controlled studies to evaluate the efficacy and safety of **semaglutide**.

SUSTAIN Program: The SUSTAIN trials were a series of phase 3a clinical trials that investigated once-weekly subcutaneous **semaglutide** as a monotherapy or as an add-on to other glucose-lowering treatments in adults with type 2 diabetes.[2][8]

• Inclusion Criteria: Adults (≥18 years) with type 2 diabetes and inadequate glycemic control (HbA1c typically between 7.0% and 10.5%).[1][3] Specific trials had additional criteria, such

### Validation & Comparative





as being drug-naïve or on stable background therapy.[1][3] SUSTAIN 6 specifically enrolled patients at high cardiovascular risk.[4]

- Exclusion Criteria: Common exclusion criteria included a history of pancreatitis, severe renal impairment, and recent cardiovascular events.[3]
- Dosing: **Semaglutide** was typically initiated at 0.25 mg once weekly and titrated up to maintenance doses of 0.5 mg or 1.0 mg once weekly.[3][6] The SUSTAIN FORTE trial investigated a higher 2.0 mg dose.[6]
- Primary Endpoint: The primary endpoint for most SUSTAIN trials was the change in HbA1c from baseline to the end of the treatment period.[3] For SUSTAIN 6, the primary outcome was the time to first occurrence of a major adverse cardiovascular event (MACE).[4]
- Secondary Endpoints: Key secondary endpoints often included the change in body weight, proportion of patients achieving specific HbA1c targets, and safety and tolerability assessments.

STEP Program: The STEP program comprised several phase 3 trials evaluating the efficacy and safety of once-weekly subcutaneous **semaglutide** 2.4 mg for weight management in adults with obesity or overweight.[7]

- Inclusion Criteria: Adults (≥18 years) with a BMI ≥30 kg/m² or ≥27 kg/m² with at least one weight-related comorbidity.[9] STEP 2 specifically enrolled patients with type 2 diabetes.[7] Participants typically had a history of at least one unsuccessful dietary effort to lose weight.
   [9]
- Exclusion Criteria: A recent change in body weight of >5 kg and a history of pancreatitis were common exclusion criteria.[10]
- Dosing: Semaglutide was administered once weekly, with a dose escalation over 16 weeks to a maintenance dose of 2.4 mg.
- Primary Endpoints: The co-primary endpoints in STEP 1 were the percentage change in body weight and the achievement of at least a 5% reduction in body weight from baseline to week 68.[9]



 Secondary Endpoints: Secondary endpoints included changes in cardiometabolic risk factors and patient-reported outcomes.

# Signaling Pathways and Experimental Workflows Semaglutide Mechanism of Action: GLP-1 Receptor Signaling

**Semaglutide** is a GLP-1 receptor agonist that mimics the action of the native incretin hormone GLP-1.[11][12] Upon binding to the GLP-1 receptor, a G protein-coupled receptor, it initiates a cascade of intracellular signaling events.[11][13]



Click to download full resolution via product page

Caption: **Semaglutide** activates the GLP-1 receptor, leading to increased insulin and decreased glucagon secretion.

The activation of adenylate cyclase leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[11][13] This signaling cascade results in glucose-dependent insulin secretion from pancreatic beta cells and suppression of glucagon secretion from alpha cells.[11][14] **Semaglutide** also delays gastric emptying and acts on the central nervous system to reduce appetite and food intake.[11][12]



#### **General Clinical Trial Workflow**

The following diagram illustrates a generalized workflow for the SUSTAIN and STEP clinical trials.



Click to download full resolution via product page

Caption: A simplified workflow of the SUSTAIN and STEP clinical trials from screening to analysis.

In conclusion, the SUSTAIN and STEP clinical trial programs have robustly demonstrated the efficacy and safety of **semaglutide** in distinct but related patient populations. The SUSTAIN trials have established its role in improving glycemic control and providing cardiovascular



benefits in type 2 diabetes, while the STEP trials have solidified its position as a highly effective pharmacotherapy for weight management. This comparative guide provides a foundational understanding of these landmark programs for professionals in the field of medical research and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of once-weekly semaglutide monotherapy versus placebo in patients with type 2 diabetes (SUSTAIN 1): a double-blind, randomised, placebo-controlled, parallelgroup, multinational, multicentre phase 3a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medwirenews.com [medwirenews.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Cardiovascular risk reduction with once-weekly semaglutide in subjects with type 2 diabetes: a post hoc analysis of gender, age, and baseline CV risk profile in the SUSTAIN 6 trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semaglutide once weekly as add-on to SGLT-2 inhibitor therapy in type 2 diabetes (SUSTAIN 9): a randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SUSTAIN FORTE: Higher-dose semaglutide safely boosts glycemic control, weight loss | MDedge [mdedge.com]
- 7. Semaglutide for the treatment of overweight and obesity: A review PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Semaglutide 2.4 mg for the Treatment of Obesity: Key Elements of the STEP Trials 1 to 5
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 12. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]



- 13. tfetimes.com [tfetimes.com]
- 14. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [A Comparative Analysis of the SUSTAIN and STEP Clinical Trial Programs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030467#cross-study-comparison-of-the-sustain-and-step-clinical-trial-programs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com